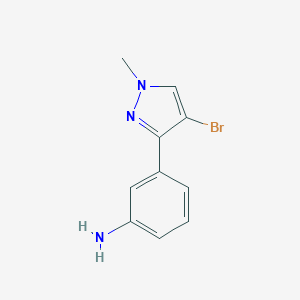
3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multicomponent transformations and condensation reactions. For example, a study details the electrochemically induced multicomponent transformation involving similar structural motifs, leading to promising compounds for biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova, Y. E., Ryzhkov, F. V., & Elinson, M. E., 2020). Another study reports on the synthesis of novel derivatives through a domino reaction, highlighting the compound's versatility and potential in creating various bioactive molecules (Erkin, A. V., & Ramsh, S. M., 2014).
Molecular Structure Analysis
Investigations into the molecular structure of pyrazole derivatives reveal their complex interactions and stability. For instance, research on s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties provides insights into the molecular structure using X-ray crystallography, Hirshfeld, and DFT calculations (Shawish, I., Soliman, S., Haukka, M., Dalbahi, A., Barakat, A., & El‐Faham, A., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds within this family are marked by their participation in various reactions and potential for forming diverse structures. For example, a study on the Schiff base formation and its subsequent reactions showcases the chemical versatility and potential applications of these compounds in antimicrobial and antioxidant activities (Jayanna, N., Vagdevi, H., Dharshan, J. C., & Kekuda, T., 2012).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and stability, are crucial for their application in various domains. Research into these aspects often accompanies studies on their synthesis and molecular structure but specific studies focusing on "3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline" were not found in the provided data.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemicals, and potential for catalysis, are significant for understanding the compound's behavior in different environments and applications. While detailed chemical property analysis specific to "3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline" was not highlighted, related research indicates a broad interest in exploring these compounds' reactivity and interactions (Banoji, V., Angajala, K. K., Ravulapelly, K. R., & Vannada, J., 2022).
Applications De Recherche Scientifique
-
Scientific Field: Chemical Synthesis
-
Scientific Field: Pharmaceutical Research
-
Scientific Field: Biological Research
- Application Summary : Indole derivatives, which can be synthesized using “3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline”, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
-
Scientific Field: Medicinal Chemistry
- Application Summary : Imidazole derivatives, which can potentially be synthesized using “3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline”, have been found to possess various medicinal properties . These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
-
Scientific Field: Material Science
-
Scientific Field: Environmental Science
Safety And Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .
Orientations Futures
The future directions for the research and development of “3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline” and similar pyrazole derivatives are vast. Given their wide range of pharmacological activities, these compounds are of significant interest in the field of medicinal chemistry . Further studies are needed to explore their potential therapeutic applications and to optimize their synthesis methods.
Propriétés
IUPAC Name |
3-(4-bromo-1-methylpyrazol-3-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14-6-9(11)10(13-14)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSYPAPYJDCJFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC(=CC=C2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370704 |
Source


|
| Record name | 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline | |
CAS RN |
175201-77-1 |
Source


|
| Record name | 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

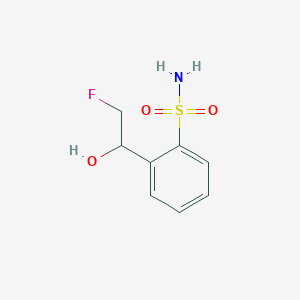
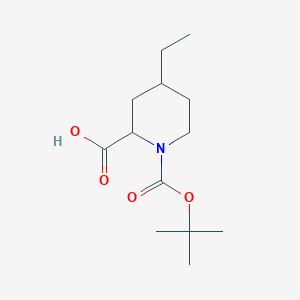

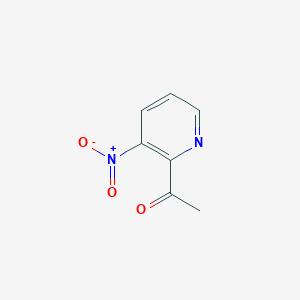

![1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63815.png)

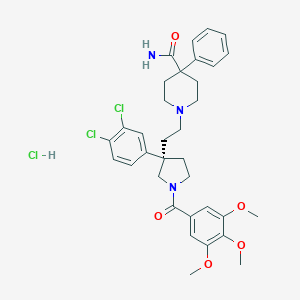
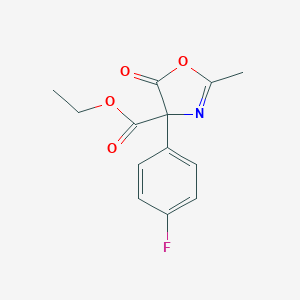
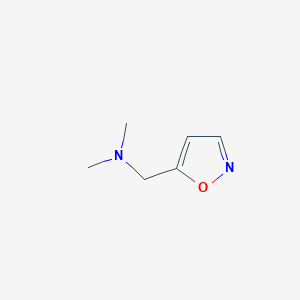
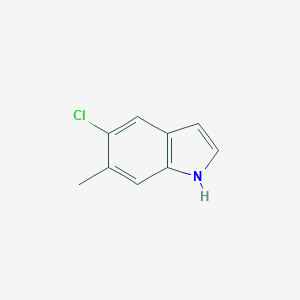
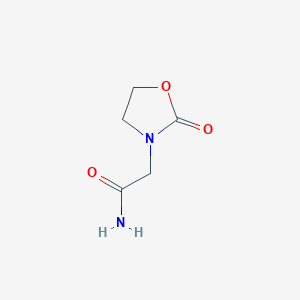
![Furo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B63831.png)
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B63835.png)